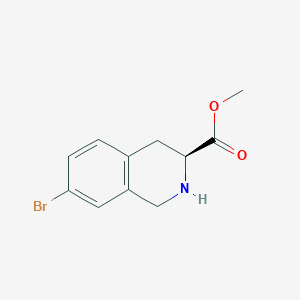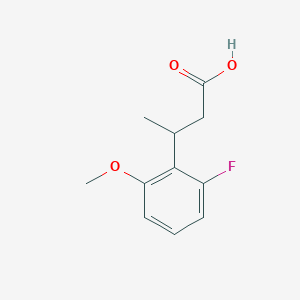
methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has a bromine atom at the 7th position and a methyl ester group at the 3rd position, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline.
Bromination: The bromination of 1,2,3,4-tetrahydroisoquinoline is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The brominated product is then subjected to esterification with methanol and a suitable acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted isoquinoline derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of ketones or carboxylic acids.
科学的研究の応用
Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand the role of isoquinoline derivatives in biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: Research on its pharmacological properties helps in the development of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by modulating the activity of enzymes or receptors involved in critical biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Methyl (3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Methyl (3S)-7-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Uniqueness
Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC名 |
methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1 |
InChIキー |
GMUHWXAZHLCZGC-JTQLQIEISA-N |
異性体SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)Br |
正規SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)


![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)



